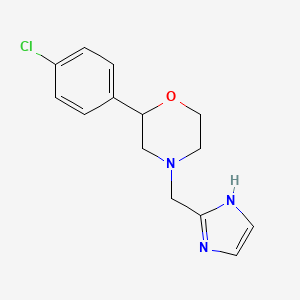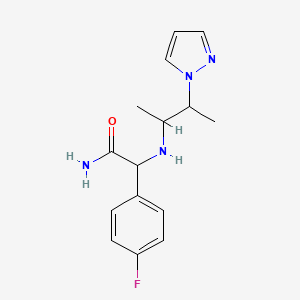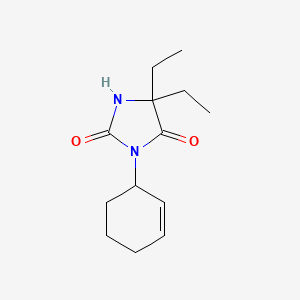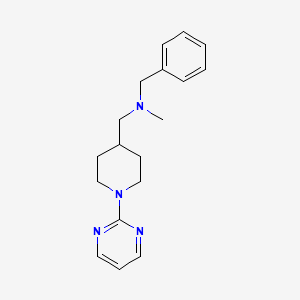
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, also known as CMI, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine exerts its biological activities by inhibiting the activity of certain enzymes and proteins, such as tyrosine kinases and topoisomerases. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, such as Candida albicans and Staphylococcus aureus. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to inhibit the proliferation of cancer cells, such as breast cancer and lung cancer cells. In addition, 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to modulate the activity of neurotransmitters, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its wide range of biological activities. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit antifungal, antibacterial, antiviral, and anticancer properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its potential toxicity. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore the structure-activity relationship of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, which may lead to the development of more potent and selective derivatives. Additionally, the use of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in combination with other drugs or therapies may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine involves the reaction of 4-chlorobenzaldehyde with morpholine and imidazole in the presence of a catalyst. The reaction yields 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine as a white powder with a melting point of 225-226°C.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-1-11(2-4-12)13-9-18(7-8-19-13)10-14-16-5-6-17-14/h1-6,13H,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQBBHLSVOKXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)


![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)


![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)